molecular formula C11H19NO B031371 N-cyclohexyl-4-pentenamide CAS No. 58839-90-0

N-cyclohexyl-4-pentenamide

Cat. No.: B031371
CAS No.: 58839-90-0
M. Wt: 181.27 g/mol
InChI Key: LCWBJCLKBNFIEQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-pentenamide is an organic compound with the molecular formula C₁₁H₁₉NO and a molecular weight of 181.27 g/mol . It is characterized by a cyclohexyl group attached to a pentenamide structure, making it a versatile compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-4-pentenamide typically involves the reaction of cyclohexylamine with 4-pentenoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond . The reaction can be represented as follows:

Cyclohexylamine+4-Pentenoic AcidThis compound+H2O\text{Cyclohexylamine} + \text{4-Pentenoic Acid} \rightarrow \text{this compound} + \text{H}_2\text{O} Cyclohexylamine+4-Pentenoic Acid→this compound+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-4-pentenamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-4-pentenoic acid, while reduction may produce N-cyclohexyl-4-pentylamine .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-4-pentenamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

  • N-Cyclohexyl-4-pentenoic acid
  • N-Cyclohexyl-4-pentylamine
  • N-Cyclohexyl-4-pentanol

Comparison: N-Cyclohexyl-4-pentenamide is unique due to its amide functional group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-Cyclohexyl-4-pentenoic acid and N-Cyclohexyl-4-pentylamine, the amide group provides different reactivity and interaction profiles with biological targets .

Properties

IUPAC Name

N-cyclohexylpent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-2-3-9-11(13)12-10-7-5-4-6-8-10/h2,10H,1,3-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWBJCLKBNFIEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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